![molecular formula C6H8N2O B1358129 1,5-Dimethyl-1H-imidazole-4-carbaldehyde CAS No. 368833-95-8](/img/structure/B1358129.png)
1,5-Dimethyl-1H-imidazole-4-carbaldehyde
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Overview
Description
1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are of significant interest in organic chemistry due to their presence in various biologically active compounds and their utility in synthetic chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of imidazo[1,5-a]pyridine carbenes, which are related to this compound, involves a three-component reaction with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce furan derivatives . Another synthesis approach for related compounds includes the lithiation of 1-(dimethylsulfamoyl)imidazole followed by substitution reactions to yield carboxaldehyde derivatives, with subsequent isomerization to form 1-(dimethylsulfamoyl)-4-imidazolecarboxaldehyde .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their chemical properties and reactivity. For example, the structure of 1-(dimethylsulfamoyl)-4-imidazolecarboxaldehyde was confirmed through X-ray crystallography, which is a powerful tool to determine the arrangement of atoms within a molecule . The molecular structure of imidazole derivatives dictates their reactivity in various chemical reactions.
Chemical Reactions Analysis
Imidazole derivatives participate in a variety of chemical reactions. The synthesis of imidazo[4,5-b]pyridines from aminoimidazolecarbaldehydes involves condensation reactions with carbonitriles, ketones, and polyfunctional carbonyl compounds . These reactions are important for the formation of complex heterocyclic structures that are prevalent in pharmaceuticals and agrochemicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as this compound, are influenced by their molecular structure. For example, the presence of substituents on the imidazole ring can affect the compound's solubility, boiling point, and stability. The identification of 1,3-bis(carboxymethyl)imidazole in model reaction mixtures indicates that imidazole derivatives can be formed in nonenzymatic browning reactions, suggesting their potential formation in various natural and synthetic processes .
Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
1,5-Dimethyl-1H-imidazole-4-carbaldehyde has been used in the synthesis of pH-sensitive spin probes, contributing to advancements in chemical sensing technologies. These spin probes have been created by converting 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides to stable nitroxides, demonstrating the compound's versatility in chemical synthesis (Kirilyuk et al., 2003).
The compound has been involved in the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes highlights its role in creating functionally diverse and atom-efficient molecules, beneficial for organic synthesis and pharmaceutical development (Li et al., 2015).
Role in Molecular Architecture
- This compound has been employed as a synthon for incorporating the imidazolium group into molecular frameworks. Its utility is demonstrated in various reactions including Knoevenagel, Wittig, and Schiff base formation, underlining its significance in the construction of complex organic molecules and potential pharmaceuticals (Berezin & Achilefu, 2007).
Contribution to Heterocyclic Chemistry
- It serves as a precursor in the synthesis of imidazo[4,5-b]pyridine derivatives. This process involves condensation with various carbonyl compounds, showcasing its role in the formation of heterocyclic compounds, which are essential in many pharmaceuticals and agrochemicals (Perandones & Soto, 1997).
Synthesis of Bioactive Compounds
The compound is used in the synthesis of various biologically active molecules, as demonstrated in a study synthesizing N-protected imidazole-4-carbaldehyde. Such compounds are pivotal in the development of new drugs and therapeutic agents (Winter & Rétey, 1994).
Its derivatives have been synthesized for potential use in medical chemistry, including the creation of imidazolium salts and conversion into benzoxazole, benzothiazole, and benzoimidazole. These compounds could exhibit significant biological activities, indicating its potential in drug discovery (Orhan et al., 2019).
Mechanism of Action
Target of Action
This compound is provided to early discovery researchers as part of a collection of unique chemicals , and its specific targets are still under investigation.
Mode of Action
It’s known that imidazole derivatives can undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines .
properties
IUPAC Name |
1,5-dimethylimidazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(3-9)7-4-8(5)2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDAGVUDVRGWKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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